2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole

Catalog No.
S14184281
CAS No.
M.F
C10H9ClF2N2
M. Wt
230.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidaz...

Product Name

2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole

IUPAC Name

2-(1-chloroethyl)-1-(difluoromethyl)benzimidazole

Molecular Formula

C10H9ClF2N2

Molecular Weight

230.64 g/mol

InChI

InChI=1S/C10H9ClF2N2/c1-6(11)9-14-7-4-2-3-5-8(7)15(9)10(12)13/h2-6,10H,1H3

InChI Key

QHFAIRLCPGNDFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C(F)F)Cl

2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzimidazole is a synthetic organic compound classified under the benzimidazole family. Its molecular formula is C10H10ClF2N2, and it has a molecular weight of approximately 267.1 g/mol. The compound is often encountered in its hydrochloride form, which enhances its solubility and stability in various applications. It is recognized for its potential utility in research settings, particularly in studies related to biological activity and chemical interactions .

The chemical reactivity of 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole primarily involves nucleophilic substitution reactions due to the presence of the chloroethyl group. This characteristic allows it to participate in various reactions, such as:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Electrophilic aromatic substitution: The difluoromethyl group can influence the reactivity of the benzene ring, making it susceptible to further substitutions.

The presence of both chloro and difluoromethyl groups contributes to its unique reactivity profile, making it a versatile intermediate for synthesizing more complex molecules .

Research indicates that 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole exhibits noteworthy biological activities. Studies have suggested potential applications in:

  • Antimicrobial properties: The compound may demonstrate activity against certain bacterial strains, making it a candidate for further exploration in pharmaceutical development.
  • Anticancer effects: Preliminary investigations have hinted at its potential use in oncology, although specific mechanisms and efficacy require more detailed studies.

The biological implications of this compound are still under investigation, but initial findings suggest promising avenues for therapeutic applications .

Synthesis of 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. Common methods include:

  • Starting from benzimidazole derivatives: The synthesis often begins with readily available benzimidazole compounds, followed by chlorination and fluorination steps.
  • Use of reagents: Reagents such as thionyl chloride for chlorination and difluoromethylating agents are employed to introduce the necessary functional groups.

The applications of 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole span various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting bacterial infections or cancer.
  • Chemical Research: Used as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Potential applications in developing new materials with specific chemical properties due to its unique functional groups .

Interaction studies involving 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole focus on its behavior in biological systems and with other chemical entities. Key areas of research include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action as a potential drug candidate.
  • Metabolic Pathways: Investigating how this compound is metabolized within biological systems can help predict its efficacy and safety profile.

These studies are crucial for evaluating the therapeutic potential and toxicity of the compound .

Several compounds share structural similarities with 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Difluoromethyl)-1H-benzimidazoleC8H6F2N2Lacks chloroethyl group; simpler structure; studied for similar biological activities.
1H-BenzimidazoleC7H6N2Basic structure; serves as a precursor in various syntheses; less complex than the target compound.
5-Fluoro-2-(trifluoromethyl)benzimidazoleC10H6F4N2Contains trifluoromethyl group; explored for different biological properties; more fluorinated than the target compound.

The uniqueness of 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole lies in its specific combination of chloro and difluoromethyl groups, which influences its reactivity and potential applications compared to these similar compounds. Its distinct profile makes it an interesting subject for further research in both synthetic chemistry and medicinal applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

230.0422323 g/mol

Monoisotopic Mass

230.0422323 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types